1-Bromo-2-phenylheptane

Description

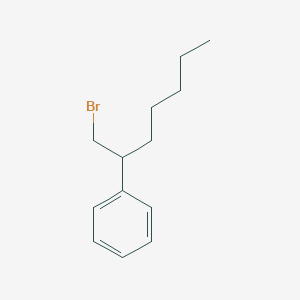

1-Bromo-2-phenylheptane is a brominated alkane derivative featuring a seven-carbon chain (heptane) with a bromine atom at the first carbon and a phenyl group substituted at the second carbon. This structure positions it as a hybrid molecule combining aliphatic and aromatic properties, making it valuable in organic synthesis for applications such as alkylation reactions or as a precursor in the synthesis of complex aromatic systems. Its reactivity is influenced by the primary bromine (C1) and the steric/electronic effects of the adjacent phenyl group (C2).

Properties

Molecular Formula |

C13H19Br |

|---|---|

Molecular Weight |

255.19 g/mol |

IUPAC Name |

1-bromoheptan-2-ylbenzene |

InChI |

InChI=1S/C13H19Br/c1-2-3-5-10-13(11-14)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3 |

InChI Key |

PJBXTWDRVTXNKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CBr)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

1-Bromo-2-phenylheptane can be synthesized through several methods:

-

Free Radical Halogenation: : This method involves the substitution of a hydrogen atom on the heptane chain with a bromine atom. The reaction typically requires the presence of light to initiate the formation of free radicals. For example: [ \text{C}7\text{H}{15}\text{Br} + \text{Br}_2 \xrightarrow{\text{light}} \text{C}7\text{H}{14}\text{Br}_2 + \text{HBr} ]

-

Allylic Bromination: : This method uses N-bromosuccinimide (NBS) in the presence of light to achieve bromination at the allylic position. This reaction is favored due to the resonance stabilization of the allylic radical .

Chemical Reactions Analysis

1-Bromo-2-phenylheptane undergoes various types of chemical reactions:

-

Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN). The major products formed depend on the nucleophile used.

-

Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-phenyl-1-heptene.

-

Oxidation and Reduction: : While less common, this compound can also participate in oxidation and reduction reactions under specific conditions .

Scientific Research Applications

1-Bromo-2-phenylheptane has several applications in scientific research:

-

Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon bonds and introducing functional groups.

-

Pharmaceutical Research: : This compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

-

Material Science: : It is used in the preparation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism by which 1-Bromo-2-phenylheptane exerts its effects is primarily through its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The phenyl group can also participate in resonance stabilization, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison Table

Key Differences and Implications

Chain Length and Physical Properties :

- Longer chains (e.g., 1-Bromo-7-phenylheptane) exhibit higher boiling points and lipophilicity compared to shorter analogs like 1-Bromo-4-phenylbutane .

- This compound’s intermediate chain length balances solubility in organic solvents and stability in reactions.

Substituent Position and Reactivity: Bromine at C1 (primary) in this compound facilitates SN2 reactions, whereas bromine on aromatic rings (e.g., 1-(4-Bromo-2-fluorophenyl)pentan-1-one) undergoes electrophilic substitution .

Functional Group Diversity :

- Compounds like 1-(4-Bromo-2-fluorophenyl)pentan-1-one include ketones and halogenated aromatics, enabling applications in pharmaceuticals or materials science, unlike purely aliphatic bromides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.